molecular formula C30H26O12 B1679152 Procyanidin B3 CAS No. 23567-23-9

Procyanidin B3

Cat. No. B1679152
CAS RN: 23567-23-9
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-AVFWISQGSA-N
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Description

Procyanidin B3 is a B type proanthocyanidin and a catechin dimer . It is a polyphenol flavonoid dimer of (+)-catechin . It can be found in red wine, barley, beer, peach, or in Jatropha macrantha .


Synthesis Analysis

Molar equivalents of synthetic (2R,3S,4R or S)-leucocyanidin and (+)-catechin condense with exceptional rapidity at pH 5 under ambient conditions to give the all-trans-[4,8]- and [4,6]-bi-[ (+)-catechins] (procyanidins B3, B6) the all-trans-[4,8:4,8]- and [4,8:4,6]-tri-[ (+)-catechins] (procyanidin C2 and isomer) .


Molecular Structure Analysis

B-type procyanidins are characterized by a single interflavan bond between carbon-4 of the B-ring and either carbon-8 or carbon-6 of the C-ring . The most common B-type compounds are B1, B2, B3, and B4 .


Chemical Reactions Analysis

Procyanidins are derived from proanthocyanidins, also known as condensed tannins . They are polyphenols abundant in dietary fruits, vegetables, nuts, legumes, and grains .


Physical And Chemical Properties Analysis

The chemical formula of Procyanidin B3 is C30H26O12 and its molar mass is 578.52 g/mol .

Scientific Research Applications

Interaction with Bovine Serum Albumin Procyanidin B3 demonstrates interaction with bovine serum albumin (BSA), as evidenced by various spectroscopy methods and molecular docking. This interaction is driven by electrostatic and hydrophobic forces, indicating potential roles in storage and transport of procyanidin B3 in the circulatory system to target organs, and could induce conformational changes in BSA (Li, Wang, Chen, & Lu, 2014).

Binding with Trypsin and Pepsin Procyanidin B3 binds to trypsin and pepsin, proteins involved in digestion. The binding is attributed to hydrophobic, hydrogen bonding, and electrostatic interactions, suggesting implications for its biological activity in vivo (Li & Geng, 2016).

Potential as a Hair Growing Agent Topical application of procyanidin B3 has been investigated for its potential as a hair growth agent. Clinical trials indicate its effectiveness in promoting hair growth without adverse side effects, suggesting potential therapeutic application for male pattern baldness (Kamimura, Takahashi, & Watanabe, 2000).

Antioxidant Activities Procyanidin B3 demonstrates antioxidant activities, as evidenced in a study evaluating its ability to scavenge radicals. The compound's enhanced radical scavenging activity over its monomer counterparts suggests potential applications in preventing oxidative stress-related diseases (Mizuno, Nakanishi, Matsubayashi, Imai, Arai, Matsumoto, & Fukuhara, 2017).

Inhibition of Adipogenesis Procyanidin B3 inhibits adipogenesis in cells by targeting peroxisome proliferator-activated receptor γ, with miR-483-5p involved in the mechanism. This suggests a role in managing obesity and related metabolic disorders (Zhang, Huang, Shao, Bi, Chen, & Ye, 2017).

Metabolism and Excretion Studies Studies on metabolism and excretion of procyanidins in animals provide insights into its bioavailability and pharmacokinetics, which are crucial for understanding its therapeutic potential and safety profile (Rzeppa, Bittner, Döll, Dänicke, & Humpf, 2012).

Safety And Hazards

Procyanidin B3 may cause skin irritation and may be harmful if absorbed through the skin. It may cause eye irritation and may be harmful if inhaled. It may be irritating to mucous membranes and the upper respiratory tract. It may be harmful if swallowed .

Future Directions

Procyanidin B3 is promising in the treatment of chronic metabolic diseases such as cancer, diabetes, and cardiovascular disease, as they prevent cell damage related to oxidative stress . Despite recent advances, multiple questions and challenges remain regarding procyanidin’s action, biogenesis, and bioavailability mechanisms. Further investigation of procyanidin’s metabolism, genetics, and cellular effects is necessary and should be pursued .

properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-AVFWISQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178193
Record name Procyanidin B3
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Procyanidin B3

CAS RN

23567-23-9
Record name Procyanidin B3
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Record name Procyanidin B3
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Record name Procyanidin B3
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Record name Procyanidin B3 from barley
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Record name PROCYANIDIN B3
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Record name Procyanidin B3
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Citations

For This Compound
2,480
Citations
M Mizuno, I Nakanishi, S Matsubayashi, K Imai… - Bioorganic & medicinal …, 2017 - Elsevier
… procyanidin B3, a dimer of (+)-catechin, by constraining the geometry of one catechin molecule to be planar. Compared with procyanidin B3, … for the synthesis of procyanidin B3. That is, …
Number of citations: 22 www.sciencedirect.com
X Li, G Wang, D Chen, Y Lu - Rsc Advances, 2014 - pubs.rsc.org
… proanthocyanidins is procyanidin B3. In this study, the interaction between procyanidin B3 and … are the major binding forces in the binding of procyanidin B3 to BSA. The binding of …
Number of citations: 28 pubs.rsc.org
R Goncalves, N Mateus… - Journal of agricultural and …, 2011 - ACS Publications
… Using STD-NMR, it was possible to identify the binding of procyanidin B3 to trypsin. The tested carbohydrates prevented the association of procyanidin B3 and trypsin by a competition …
Number of citations: 53 pubs.acs.org
P Shang, Q Tang, Z Hu, S Huang, Y Hu… - Journal of Cellular …, 2020 - Wiley Online Library
As a chronic musculoskeletal degeneration disease, intervertebral disc degeneration (IVDD) has been identified as a crucial cause for low back pain. This condition has a prevalence of …
Number of citations: 11 onlinelibrary.wiley.com
R Dias, MR Perez-Gregorio, N Mateus, V De Freitas - Food chemistry, 2016 - Elsevier
… Procyanidin B3 was then described as the less reactive … Procyanidin B3 was therefore used as a model. Thus, the main goal of this study was to follow the binding of procyanidin B3 and …
Number of citations: 28 www.sciencedirect.com
KC Choi, SY Park, BJ Lim, AR Sung, YH Lee… - Biochemical …, 2011 - portlandpress.com
… In the present study, we demonstrate that Pro-B3 (procyanidin B3) exhibits the strongest inhibition against p300 HAT of all catechin derivatives. We show that Pro-B3 suppresses the …
Number of citations: 58 portlandpress.com
H Aini, H Ochi, M Iwata, A Okawa, D Koga, M Okazaki… - PLoS …, 2012 - journals.plos.org
… Procyanidin B3 (B3) is a procyanidin dimer that is widely studied due to its high abundance in the human diet and antioxidant activity. Here, we evaluated the role of B3 isolated from …
Number of citations: 42 journals.plos.org
X Li, M Geng - International journal of biological macromolecules, 2016 - Elsevier
… proanthocyanidins is procyanidin B3. In this study, the binding of procyanidin B3 to trypsin and … Fluorescence experiments indicate procyanidin B3 quenches the fluorescence of trypsin/…
Number of citations: 14 www.sciencedirect.com
L Cruz, NF Bras, N Teixeira, N Mateus… - Journal of agricultural …, 2010 - ACS Publications
… Vinylcatechin dimers come up as much better copigments of the grape anthocyanin oenin than procyanidin B3 (CP3). Remarkably, CP2 binds oenin ca. 3 times more strongly than its …
Number of citations: 30 pubs.acs.org
A Saito, M Emoto, A Tanaka, Y Doi, K Shoji… - Tetrahedron, 2004 - Elsevier
… In this report, we undertook a stereoselective synthesis of procyanidin B3 derivatives … activity of DNA polymerases, of three procyanidin B3 congeners (procyanidin B3, 3-O-gallate and 3,…
Number of citations: 51 www.sciencedirect.com

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